1-Piperazinepropionic acid, 4-(2-pyridinyl)-, allyl ester, dihydrochloride
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Overview
Description
1-Piperazinepropionic acid, 4-(2-pyridinyl)-, allyl ester, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinepropionic acid, 4-(2-pyridinyl)-, allyl ester, dihydrochloride typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of 2-pyridinylamine with an appropriate alkylating agent to form the piperazine derivative. Subsequent esterification and hydrochloride formation steps are then carried out to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Piperazinepropionic acid, 4-(2-pyridinyl)-, allyl ester, dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Piperazine derivatives are known for their biological activity, and this compound may be studied for its potential effects on biological systems.
Medicine: It may be investigated for its therapeutic properties, such as its potential use in treating various diseases.
Industry: The compound can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which 1-Piperazinepropionic acid, 4-(2-pyridinyl)-, allyl ester, dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Piperazine
Piperazine derivatives (e.g., trimetazidine, ranolazine)
Other piperazine-based compounds
Uniqueness: 1-Piperazinepropionic acid, 4-(2-pyridinyl)-, allyl ester, dihydrochloride is unique due to its specific structural features, such as the presence of the 2-pyridinyl group and the allyl ester moiety. These features contribute to its distinct chemical and biological properties compared to other piperazine derivatives.
Properties
CAS No. |
104373-88-8 |
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Molecular Formula |
C15H23Cl2N3O2 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
prop-2-enyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C15H21N3O2.2ClH/c1-2-13-20-15(19)6-8-17-9-11-18(12-10-17)14-5-3-4-7-16-14;;/h2-5,7H,1,6,8-13H2;2*1H |
InChI Key |
NMVXCDNOGOROMF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCN1CCN(CC1)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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